2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly in the field of oncology.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential as a biochemical probe to study various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This is usually achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Attachment of the 3,4-Dichlorophenyl Group: This step involves a nucleophilic substitution reaction where the 3,4-dichlorophenyl group is introduced using a suitable electrophile.
Formation of the Thioether Linkage: The thioether linkage is formed through a reaction between a thiol and an appropriate electrophile.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the carbonyl groups can yield alcohols.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects through the following pathways:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Disruption of Cellular Processes: The compound may interfere with various cellular processes, such as DNA replication and repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitumor activities.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have been investigated for their potential as organic semiconductors and in other industrial applications.
Iridium(III) Complexes Incorporating Thieno[2,3-d]pyrimidine Units: These complexes have shown promise in materials science applications.
Uniqueness
What sets 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFUYHYWBWLRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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